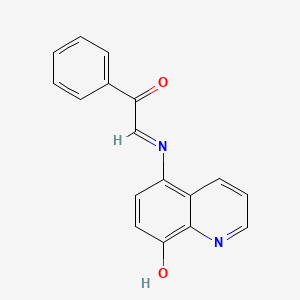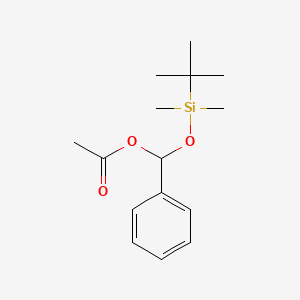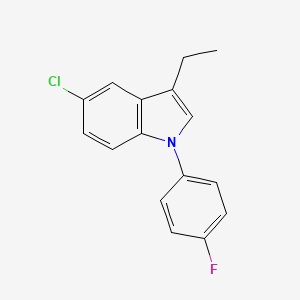
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with an appropriate amino acid or dipeptide . The reaction conditions often include boiling the initial compound with the corresponding amino acid in the presence of a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms.
科学的研究の応用
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been studied for its potential antiamoebic activity against Acanthamoeba castellanii.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in conditions such as Alzheimer’s disease . Additionally, it has moderate antiamyloid properties, reducing the aggregation of β-amyloid particles .
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinazolin-4(3H)-one: A precursor to 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid with similar biological activities.
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives: These compounds have shown antiamoebic activity and are structurally related to this compound.
Uniqueness
This compound is unique due to its specific combination of a quinazolinone core with an amino acid side chain. This structure imparts distinct biological activities, such as acetylcholinesterase inhibition and antiamyloid properties, making it a promising candidate for therapeutic development .
特性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C13H15N3O4/c1-19-10-5-8-9(6-11(10)20-2)15-7-16-13(8)14-4-3-12(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,14,15,16) |
InChIキー |
JCXMTYKPWXARON-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)

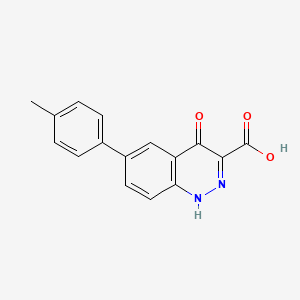
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)

![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
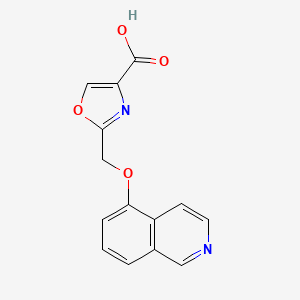
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
